molecular formula C11H17IN2O2 B8126883 4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole

4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole

Cat. No.: B8126883
M. Wt: 336.17 g/mol
InChI Key: ZRRCIAHIJGOXOG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound (CAS: 1443245-62-2) consists of a pyrazole core substituted at the 1- and 4-positions. The pyrazole ring (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 1-position, a propyl chain (C₃H₆) is attached via an ether linkage to a tetrahydropyran (THP) ring, a six-membered oxygen-containing heterocycle. The 4-position is substituted with an iodine atom, contributing significant steric bulk and electronic effects.

The IUPAC name for this compound is derived systematically:

  • Parent structure : 1H-pyrazole (positions 1 and 4 specified).
  • Substituents :
    • At position 1: 3-(tetrahydro-2H-pyran-2-yloxy)propyl group.
    • At position 4: Iodo group.

Thus, the full name is 4-iodo-1-[3-(tetrahydro-2H-pyran-2-yloxy)propyl]-1H-pyrazole .

Molecular Formula : C₁₁H₁₇IN₂O₂
Molecular Weight : 336.17 g/mol
SMILES : IC₁=CN(CCCOC₂CCCCO₂)N=C₁

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of analogous iodopyrazole derivatives, such as 4-iodopyrazole, reveal that the iodine atom’s strong anomalous scattering facilitates phase determination in protein crystallography via single-wavelength anomalous dispersion (SAD). While direct crystallographic data for this compound are limited, its structural analogs exhibit key conformational trends:

  • Tetrahydropyran Ring Conformation : The THP moiety adopts a chair conformation, minimizing steric strain. The oxygen atom in the THP ring participates in hydrogen bonding with proximal water molecules or protein residues in crystallographic environments.
  • Propyl Linker Flexibility : The propyl chain connecting the pyrazole and THP groups exhibits rotational freedom, allowing the molecule to adopt multiple conformers. This flexibility is critical for binding to hydrophobic pockets in biological targets.
  • Iodine Positioning : The 4-iodo substitution on the pyrazole ring creates a steric "hot spot," often observed in ligand-protein complexes. For example, in HIV-1 reverse transcriptase, iodopyrazole derivatives bind to hidden pockets, enabling structure-based drug design.

A theoretical conformational analysis using density functional theory (DFT) would predict low-energy conformers dominated by staggered propyl chain arrangements and planar pyrazole-THP orientations.

Comparative Structural Features With Pyrazole Derivatives

Comparative analysis with other pyrazole derivatives highlights unique structural attributes:

Feature 4-Iodo-1-[3-(THP-O-propyl)]-1H-pyrazole 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine 4-Bromopyrazole
Substituent at 1 THP-O-propyl THP-3-yl H
Substituent at 4 Iodo Amino Bromo
Molecular Weight 336.17 167.21 162.97
Key Applications Crystallography, medicinal chemistry Medicinal chemistry Phasing, fragment screening

The THP-O-propyl chain enhances solubility compared to simpler pyrazoles, while the iodine atom provides a handle for radiolabeling or heavy-atom derivatization.

Electronic Effects of Iodo-Substitution on Pyrazole Ring

The electronegative iodine atom (Pauling electronegativity: 2.66) exerts both inductive and resonance effects on the pyrazole ring:

  • Inductive Effect : The -I effect withdraws electron density from the ring, polarizing the C-I bond and increasing the acidity of the adjacent N-H proton. This effect is quantified via Hammett substituent constants (σₚ = 0.18 for iodine).
  • Resonance Effects : Iodine’s vacant d-orbitals permit limited resonance donation, stabilizing charge-separated intermediates during electrophilic substitution. However, this effect is weaker than in chloro- or bromo-pyrazoles.
  • Spectroscopic Impact : The iodine atom’s presence is detectable via:
    • ¹H NMR : Deshielding of proximal protons (e.g., H-3 and H-5 on the pyrazole ring).
    • UV-Vis : A bathochromic shift due to n→σ* transitions in the C-I bond.

DFT studies of N-alkylation reactions in iodopyrazoles reveal that the iodine atom directs electrophilic attacks to the N-2 position, as evidenced by Fukui function calculations.

Properties

IUPAC Name

4-iodo-1-[3-(oxan-2-yloxy)propyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O2/c12-10-8-13-14(9-10)5-3-7-16-11-4-1-2-6-15-11/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRCIAHIJGOXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Pyrazole Nitrogen

The THP group is commonly introduced via acid-catalyzed reactions with dihydropyran or ethyl vinyl ether. For example:

  • Method A : Reaction of pyrazole with ethyl vinyl ether in dichloromethane (DCM) using trifluoroacetic acid (TFA) as a catalyst yields 1-(1-ethoxyethyl)-1H-pyrazole derivatives.

  • Method B : Use of dihydropyran in tetrahydrofuran (THF) with p-toluenesulfonic acid (PTSA) forms 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Key Data :

ConditionCatalystSolventYield (%)Reference
Ethyl vinyl etherTFADCM93
DihydropyranPTSATHF85

Alkylation with THP-Protected Propyl Side Chain

The propyl-THP group is introduced via nucleophilic substitution or Mitsunobu reactions:

  • Method C : Alkylation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with 3-(tetrahydro-pyran-2-yloxy)-propyl bromide using sodium hydride (NaH) in THF.

  • Method D : Mitsunobu reaction with 3-(tetrahydro-pyran-2-yloxy)-propan-1-ol and diethyl azodicarboxylate (DEAD).

Key Data :

Alkylating AgentBase/ConditionsYield (%)Reference
3-(THP-oxy)-propyl bromideNaH, THF, 0°C→RT78
3-(THP-oxy)-propan-1-olDEAD, PPh₃82

Regioselective Iodination at Pyrazole 4-Position

Iodination is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM):

  • Method E : EAS using iodine (I₂) and iodic acid (HIO₃) in acetic acid at 80°C.

  • Method F : DoM with n-butyllithium (n-BuLi) followed by quenching with iodine.

Key Data :

Iodination AgentConditionsYield (%)Reference
I₂, HIO₃AcOH, 80°C, 1.5 h79
n-BuLi, I₂THF, −78°C→RT, 2 h85

One-Pot Protection-Alkylation-Iodination

A streamlined approach combines protection, alkylation, and iodination in a single reactor:

  • Protection : THP introduction via Method B.

  • Alkylation : NaH-mediated reaction with 3-(THP-oxy)-propyl iodide.

  • Iodination : EAS using N-iodosuccinimide (NIS) in DCM.

Advantages :

  • Eliminates intermediate purification.

  • Total yield: 65–70%.

Stability and Deprotection Considerations

The THP group remains stable under iodination conditions (pH 7–9, ≤80°C) but is cleaved in acidic media (e.g., HCl/MeOH). Deprotection is unnecessary for the target compound but critical for downstream modifications.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Stepwise (C + F)362HighModerate
One-Pot168ModerateHigh

Industrial-Scale Recommendations

For large-scale synthesis (>1 kg):

  • Prioritize Method C (alkylation) and Method F (iodination) due to reproducibility.

  • Use THF as a solvent for homogeneous mixing and easier recovery.

Challenges and Solutions

  • Regioselectivity : THP groups direct iodination to the 4-position via steric and electronic effects.

  • Side Reactions : Minimize over-alkylation by controlling stoichiometry (1:1.2 ratio of pyrazole to alkylating agent) .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Structure and Composition

4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole has the following molecular formula:

  • Molecular Formula : C₈H₁₁I N₂ O
  • Molecular Weight : 252.09 g/mol

The structure features an iodine atom, a pyrazole ring, and a tetrahydropyran moiety, contributing to its unique chemical properties.

Physical Properties

  • Melting Point : Not extensively documented
  • Solubility : Soluble in organic solvents like DMSO and DMF; limited solubility in water.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the tetrahydropyran moiety enhances bioavailability and specificity towards cancer cells. A study demonstrated that similar compounds can inhibit tumor growth in various cancer models, suggesting potential for this compound as a lead compound for anticancer drug development .

Case Study : In vitro tests showed that pyrazole derivatives reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Agricultural Chemistry

Pesticide Development

This compound has been investigated for its potential use as a pesticide. Its structural components allow for interaction with specific biological pathways in pests, leading to effective pest control strategies without harming beneficial insects.

Case Study : Field trials revealed that formulations containing this compound significantly reduced pest populations while maintaining crop yield stability .

Material Science

Polymer Synthesis

The compound is also explored in the synthesis of polymers due to its reactive iodine atom, which can facilitate cross-linking in polymer networks. This application is particularly relevant in developing materials with enhanced mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Agricultural ChemistryPesticide formulationEffective pest control with minimal side effects
Material SciencePolymer synthesisEnhances mechanical properties of polymer networks

Mechanism of Action

The mechanism of action of 4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Halogenated Pyrazoles

Halogen substituents on pyrazole rings significantly influence reactivity and biological activity. For example:

Compound Name Substituent Position Halogen Key Properties/Applications Reference
4-Iodo-1-[3-(THP-oxy)-propyl]-1H-pyrazole 4-position Iodine High cross-coupling potential; THP enhances solubility Synthesized analog
4-Cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (Compound 1, ) 4-position Cyano Intermediate for pyrazolopyrimidines; used in kinase inhibitor synthesis
Pyridalyl () Multiple positions Chlorine Insecticidal activity; persistent organic pollutant

Key Insight: The iodine atom in the target compound offers superior leaving-group capability compared to cyano or chlorine substituents, enabling efficient Suzuki or Sonogashira couplings. However, chlorine-based analogs like Pyridalyl exhibit higher environmental persistence, as noted in the Stockholm Convention .

Side-Chain Modifications: Ether and Protective Groups

The 3-(tetrahydro-pyran-2-yloxy)-propyl side chain distinguishes this compound from analogs with simpler alkyl or aryloxy groups:

Compound Name Side Chain Structure Functional Role Stability/Solubility
4-Iodo-1-[3-(THP-oxy)-propyl]-1H-pyrazole THP-protected hydroxyl-propyl Protects hydroxyl during synthesis; improves lipophilicity Stable in acidic conditions; moderate aqueous solubility
HBK16 () 3-(2-chloro-5-methylphenoxy)propyl Piperazine-based antipsychotic lead High lipophilicity; CNS penetration
3-(Trimethoxysilyl)propyl methacrylate () Methacrylate-silane hybrid Scaffold for bone tissue engineering Hydrolytic stability; macroporous structure

Key Insight: The THP group in the target compound provides temporary protection for hydroxyl groups, unlike the permanent phenoxy or silane modifications in HBK16 or methacrylate hybrids. This allows selective deprotection for subsequent functionalization .

Biological Activity

4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reports.

  • Molecular Formula : C10H15IN2O2
  • Molecular Weight : 322.14 g/mol
  • CAS Number : 879487-88-4
  • Density : 1.76 g/cm³ (predicted)
  • Boiling Point : 394.2 °C (predicted)

The biological activity of pyrazole derivatives typically involves interaction with various biological targets, such as enzymes and receptors. For instance, some pyrazoles have been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR, which are critical in various signaling pathways related to tumor growth and survival .

Antitumor Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in cancer treatment. For example:

  • A study focused on the cytotoxic effects of several pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives exhibited significant cytotoxicity when used alone or in combination with doxorubicin, suggesting a potential synergistic effect .
  • The compound's ability to inhibit telomerase activity and impact apoptosis pathways was also noted, indicating its potential as an antitumor agent.

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties. Research indicates that compounds within this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader pharmacological profile of pyrazole derivatives.

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been documented in various studies. For instance, certain derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi . The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence potency and selectivity against specific targets:

  • Substituent Variations : The presence of iodine at the 4-position has been associated with enhanced biological activity due to increased lipophilicity and potential for better receptor interactions.
  • Tetrahydropyran Moiety : This group may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles .

Case Study 1: Antitumor Efficacy

A recent investigation into a series of pyrazole derivatives revealed that those with tetrahydropyran substituents exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, confirming the therapeutic potential of these compounds .

Case Study 2: Anti-inflammatory Activity

Another study assessed a range of pyrazole derivatives for their ability to inhibit COX enzymes. Results indicated that modifications at specific positions could lead to varying degrees of inhibition, with some compounds showing IC50 values in the low micromolar range, highlighting their potential as anti-inflammatory agents .

Q & A

Basic: What are the key synthetic strategies for preparing 4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole?

Answer:
The synthesis involves three primary steps:

Protection of the hydroxyl group : Use tetrahydropyran (THP) as a protecting group for the propyl alcohol precursor via acid-catalyzed etherification (e.g., using pyridinium p-toluenesulfonate in dichloromethane) .

Alkylation of the pyrazole core : React 1H-pyrazole with 3-(tetrahydro-pyran-2-yloxy)-propyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl-THP side chain at the pyrazole N1 position .

Iodination at the C4 position : Employ iodinating agents like N-iodosuccinimide (NIS) in acetic acid or DMF, with monitoring by TLC .
Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol yield high-purity product (>95%) .

Basic: How can structural characterization of this compound be methodically performed?

Answer:
Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodinated C4, THP-protected propyl chain) .
  • IR spectroscopy : Identify functional groups (C-I stretch at ~500 cm⁻¹, ether C-O-C at ~1100 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., THP ring conformation) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., iodinating agents) .
  • Emergency measures : For accidental exposure, rinse with water and consult a physician immediately .

Advanced: How can researchers optimize the iodination step for higher regioselectivity?

Answer:

  • Catalyst screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂/CuI) to enhance C-H activation at the pyrazole C4 position .

    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for reaction efficiency.

  • Temperature control : Optimize between 25–80°C to minimize side reactions (e.g., di-iodination).

  • Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress .

Advanced: What methodologies are suitable for evaluating its biological activity?

Answer:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity studies : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
  • Molecular docking : Predict binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Advanced: How can stability and degradation pathways be analyzed under varying conditions?

Answer:

  • Stress testing : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH) for 1–4 weeks .
  • Analytical tools : Use HPLC-MS to identify degradation products (e.g., de-iodinated or THP-deprotected derivatives) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Advanced: How can computational methods aid in understanding its reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) : Simulate interactions with biological membranes or protein active sites .
  • QSAR modeling : Corrogate substituent effects (e.g., iodine vs. bromine) with activity data .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Reproduce conditions : Standardize solvent purity, reagent stoichiometry, and reaction time .
  • Characterize intermediates : Use GC-MS or NMR to verify intermediate structures (e.g., THP-protected propyl iodide) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

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